REACTION_CXSMILES
|
CO[C:3](=[O:11])[CH:4]([N:6]1[CH:10]=[N:9][CH:8]=[N:7]1)[CH3:5].O.[NH2:13][NH2:14]>C(O)CCC>[N:6]1([CH:4]([CH3:5])[C:3]([NH:13][NH2:14])=[O:11])[CH:10]=[N:9][CH:8]=[N:7]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(C)N1N=CN=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
triturated with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C(C(=O)NN)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |